molecular formula C10H13N5O4 B12396109 2-amino-9-[(2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-1H-purin-6-one CAS No. 269061-67-8

2-amino-9-[(2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-1H-purin-6-one

Cat. No.: B12396109
CAS No.: 269061-67-8
M. Wt: 267.24 g/mol
InChI Key: YKBGVTZYEHREMT-ZLUOBGJFSA-N
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Description

2’-Deoxy-L-guanosine is a nucleoside composed of the purine nucleobase guanine linked by its N9 nitrogen to the C1 carbon of deoxyribose. It is similar to guanosine, but with one hydroxyl group removed from the 2’ position of the ribose sugar, making it deoxyribose . This compound is a key intermediate in the synthesis of DNA and plays a crucial role in various biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Deoxy-L-guanosine can be achieved through both chemical and enzymatic methods. One efficient synthetic route involves the use of thymidine phosphorylase from Escherichia coli and purine nucleoside phosphorylase from Brevibacterium acetylicum in a one-pot whole cell catalysis . This method employs thymidine and guanine as substrates and has been optimized to achieve a high conversion rate and yield.

Industrial Production Methods

For industrial production, the enzymatic synthesis method is preferred due to its higher atom economy and lower environmental impact compared to traditional chemical methods . The process involves the semi-rational design of enzymes to improve their activity and the coordination of enzyme expression to create a robust whole cell catalyst capable of producing 2’-Deoxy-L-guanosine efficiently.

Chemical Reactions Analysis

Types of Reactions

2’-Deoxy-L-guanosine undergoes various chemical reactions, including oxidation, reduction, and substitution. It is particularly susceptible to oxidative damage due to its electron-rich nature .

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide.

Major Products

The major products formed from these reactions include oxidized derivatives such as 8-Oxo-7, 8-dihydro-2’-deoxyguanosine, which is a biomarker for oxidative stress .

Properties

CAS No.

269061-67-8

Molecular Formula

C10H13N5O4

Molecular Weight

267.24 g/mol

IUPAC Name

2-amino-9-[(2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one

InChI

InChI=1S/C10H13N5O4/c11-10-13-8-7(9(18)14-10)12-3-15(8)6-1-4(17)5(2-16)19-6/h3-6,16-17H,1-2H2,(H3,11,13,14,18)/t4-,5-,6-/m0/s1

InChI Key

YKBGVTZYEHREMT-ZLUOBGJFSA-N

Isomeric SMILES

C1[C@@H]([C@@H](O[C@@H]1N2C=NC3=C2N=C(NC3=O)N)CO)O

Canonical SMILES

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)O

Origin of Product

United States

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